molecular formula C16H10N2O2 B1671874 Indigotin CAS No. 482-89-3

Indigotin

Cat. No.: B1671874
CAS No.: 482-89-3
M. Wt: 262.26 g/mol
InChI Key: QQILFGKZUJYXGS-UHFFFAOYSA-N
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Description

Indigotin, commonly known as indigo, is a natural dye extracted from the leaves of plants belonging to the Indigofera genus, particularly Indigofera tinctoria. It is one of the oldest dyes used by humanity, with a rich history dating back to ancient civilizations. The compound is renowned for its deep blue color, which has been used extensively in textile dyeing, especially for denim fabrics. This compound is a symmetric dimer of two indole moieties connected by an (E)-double bond and exhibits two internal hydrogen bonds .

Mechanism of Action

Target of Action

Indigotin, also known as indigo carmine or FD&C Blue #2, is primarily used as a dye and has various applications in the medical field . Its primary targets are the urinary collecting system and ureteral orifices, where it enhances visualization during medical procedures .

Mode of Action

This compound is a biologically inert blue dye . After intravenous injection, it is excreted by the kidney through tubular secretion . Its deep blue color enhances the visualization of the ureteral orifices, making it easier to identify these structures during medical procedures .

Biochemical Pathways

It is known that the compound is derived from the indigo plant through a fermentation process . The indigo plant contains a compound called indican, which is transformed into indigo using short-term fermentation processes .

Pharmacokinetics

The pharmacokinetics of this compound involve only a few active components .

Result of Action

The primary result of this compound’s action is the enhancement of visualization during medical procedures . Approximately 4-9 minutes after this compound is administered intravenously, its blue color is detectable at the ureteral orifices, enabling easier visualization for accuracy during medical procedures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of exogenous enzymes in its production could lead to a new and sustainable methodology . Natural indigo dyes are highly sustainable with minimal adverse effects on the environment . The scope of usage of indigo dye is going to be very large as most of the people now are aware of sustainability to make a better future to live in and more works are being carried out using these dyes .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Indigotin can be synthesized through various chemical processes. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of sodium hydroxide, followed by reduction with sodium dithionite. Another method involves the oxidation of indoxyl, which is derived from indole, using air or chemical oxidants .

Industrial Production Methods: Traditionally, this compound was extracted from plant sources through fermentation. The leaves of Indigofera tinctoria are harvested, soaked in water, and allowed to ferment. The resulting indoxyl is then oxidized to form this compound. In modern industrial production, synthetic methods are preferred due to their efficiency and consistency. The synthetic production of this compound involves the use of chemical reactants under controlled conditions, resulting in the formation of the this compound molecule along with other byproducts .

Chemical Reactions Analysis

Types of Reactions: Indigotin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Isatin

    Reduction: Leucoindigo

    Substitution: 5,5’-Dibromoindigo

Scientific Research Applications

Indigotin has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tyrian purple (6,6’-dibromoindigo)
  • Indirubin
  • Isoindigo

Indigotin’s unique properties and historical importance make it a fascinating compound with diverse applications in various fields.

Properties

IUPAC Name

2-(3-hydroxy-1H-indol-2-yl)indol-3-one
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InChI

InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H
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InChI Key

QQILFGKZUJYXGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O
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Molecular Formula

C16H10N2O2
Record name C.I. VAT BLUE 1
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DSSTOX Substance ID

DTXSID3026279
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Molecular Weight

262.26 g/mol
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Physical Description

C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB]
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Record name 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
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Solubility

less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID
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Density

1.35 (NTP, 1992) - Denser than water; will sink, 1.35
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Color/Form

DARK-BLUE POWDER WITH COPPERY LUSTER

CAS No.

482-89-3, 68651-46-7, 64784-13-0
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Melting Point

734 to 738 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of indigotin?

A1: this compound is an organic compound with a symmetrical structure consisting of two indole units linked by a trans double bond.

Q2: Can you provide the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C16H10N2O2, and its molecular weight is 262.27 g/mol.

Q3: What are the key spectroscopic characteristics of this compound?

A3: this compound exhibits characteristic absorption maxima (λmax) at 610 nm and 542 nm, corresponding to its blue color and the presence of indirubin, respectively. [, ] These spectroscopic features are routinely employed in analytical techniques like HPLC-DAD for identification and quantification. [, ]

Q4: How stable is this compound under different environmental conditions?

A4: this compound demonstrates variable stability depending on the environmental factors. Studies show that it degrades upon exposure to H2O2/UV radiation, highlighting its susceptibility to oxidative degradation. [] Interestingly, when this compound is bound to fibers, its degradation rate decreases, indicating enhanced stability in dyed materials. []

Q5: Does the stability of this compound change when applied to different materials?

A5: Yes, the stability of this compound can be influenced by the material to which it's applied. For instance, this compound exhibits higher stability against H2O2/UV degradation when applied to silk fibers compared to its free form in solution. [] This suggests potential protective effects conferred by the fiber matrix.

Q6: What analytical techniques are commonly employed for this compound analysis?

A6: Various analytical techniques are utilized for the characterization and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) allows for the separation, identification, and quantification of this compound and other indigoid dyes in complex mixtures. [, , , , , , ] This method is particularly valuable for analyzing dyed textiles and biological samples. * Thin Layer Chromatography (TLC): This simple and cost-effective technique is useful for the initial screening and identification of this compound and indirubin based on their characteristic Rf values. [, ]* UV-Visible Spectrophotometry: This method utilizes the characteristic absorption properties of this compound, particularly its λmax at 610 nm, for both qualitative and quantitative analysis. [, , , ]* Raman Spectroscopy: This technique provides structural information based on molecular vibrations and is particularly useful for identifying this compound in historical textiles and art objects. [, ]

Q7: What are the advantages of using mass spectrometry for this compound analysis?

A7: Mass spectrometry offers high sensitivity and specificity, enabling the detection and identification of even trace amounts of this compound and its degradation products. [, , , ] Additionally, tandem mass spectrometry (MS/MS) provides detailed structural information, allowing for the differentiation of isomeric indigoid dyes. [, , ]

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